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Introduction

Celastrol, a pentacyclic triterpene extracted from the roots of Tripterygium wilfordii (Thunder
God Vine), is a potent bioactive compound with a wide range of therapeutic properties,
including anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects.[1] Ex vivo
models serve as a crucial intermediate step between in vitro cell culture and in vivo animal
studies, allowing for the investigation of cellular and molecular mechanisms in the context of
intact tissue architecture. These models maintain the physiological complexity of the tissue
microenvironment, providing valuable insights into the efficacy and mechanism of action of
therapeutic compounds like Celastrol.

This document provides detailed application notes and protocols for utilizing various ex vivo
models to study the multifaceted effects of Celastrol.

Application Note 1: Assessing the Anti-Angiogenic
Effects of Celastrol

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and
metastasis. Celastrol has been shown to be a potent inhibitor of angiogenesis.[2][3] The ex vivo
aortic ring sprouting assay is a classic and effective model to evaluate the anti-angiogenic
potential of compounds directly on vascular tissue.

Quantitative Data Summary: Anti-Angiogenic Effects
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Celastrol o
Model System . Key Findings Reference
Concentration

Effectively inhibited

Human Umbilical Vein endothelial cell

Endothelial Cells 1 pmol/L migration, invasion, [2]

(HUVECS) and capillary-structure
formation.

Substantially
Prostate Cancer (PC- suppressed tumor
2 mg/kg/day [2]
3) Xenograft Model volume and reduced

tumor weight.

Ex Vivo Aortic Ring N Effectively inhibited
) Not specified ) ] [2]
Sprouting Assay microvessel sprouting.
Ameliorated

impairment of
Diabetic (db/db) Mice - microvessel network
o Not specified o [4]
Aortic Rings formation in high
glucose + palmitic

acid conditions.

Experimental Protocol: Ex Vivo Aortic Ring Sprouting
Assay

This protocol details the procedure for assessing the effect of Celastrol on microvessel
sprouting from isolated aortic rings.

Materials:

Thoracic aortas from 6-8 week old Sprague-Dawley rats

DMEM (Gibco)

Fetal Bovine Serum (FBS)

Collagen Type |
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Aortic Ring Growth Medium (DMEM with 10% FBS, L-glutamine, penicillin/streptomycin)

Celastrol (stock solution in DMSO)

Phosphate Buffered Saline (PBS), sterile

48-well culture plates

Surgical instruments (forceps, scissors)
Procedure:

» Aorta Isolation: Euthanize a rat according to institutional guidelines. Aseptically dissect the
thoracic aorta and place it in a sterile petri dish containing cold PBS.

e Ring Preparation: Carefully remove the periaortic fibro-adipose tissue. Cut the aorta into 1-2
mm thick cross-sections (rings).

o Embedding in Collagen: Place 100 pL of neutralized Collagen Type | solution into each well
of a pre-chilled 48-well plate. Gently place one aortic ring into the center of each collagen
drop.

o Collagen Polymerization: Incubate the plate at 37°C in a 5% COz2 incubator for 30 minutes to
allow the collagen to polymerize.

e Treatment: Prepare Aortic Ring Growth Medium containing various concentrations of
Celastrol (e.g., 0.1, 0.5, 1.0 uM) and a vehicle control (DMSO). Add 500 pL of the prepared
medium to each well.

 Incubation: Incubate the plate at 37°C in a 5% CO:2 incubator for 7-10 days, replacing the
medium every 2-3 days.

e Quantification: Observe the outgrowth of endothelial microvessels from the aortic rings daily
using an inverted microscope. Capture images at the end of the experiment and quantify the
sprouting area or the number and length of sprouts using image analysis software (e.g.,
ImageJ).
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Visualization: Aortic Ring Assay Workflow
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Caption: Workflow for the ex vivo aortic ring sprouting assay.
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Application Note 2: Investigating the Anti-
Inflammatory Effects of Celastrol

Celastrol is well-documented for its potent anti-inflammatory properties, primarily through the

inhibition of the NF-kB signaling pathway.[5][6][7] Ex vivo models using isolated immune cells,
such as neutrophils, are excellent for studying specific anti-inflammatory mechanisms like the
inhibition of Neutrophil Extracellular Trap (NET) formation.

Quantitative Data Summary: Anti-Inflammatory Effects
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BENCHE

Celastrol

Model System Stimulus Key Findings Reference

Concentration

Isolated Human

Neutrophils

TNFa

IC50: 0.34 pM

Completely
inhibited
neutrophil
o [8]
oxidative burst
and NET

formation.

Isolated Human

Neutrophils

Immune

Complexes

IC50: 1.53 puM

Completely
inhibited
neutrophil
L (8]
oxidative burst
and NET

formation.

Peritoneal

Macrophages

LPS + ATP

Not specified

Abolished
NLRP3
inflammasome
activation and
subsequent IL-

13 secretion.

Human
Astroglioma
Cells

Poly(l:C)

Dose-dependent

Suppressed
expression of
ICAM-1/VCAM-1
and chemokines
(CCL2, CXCLs,
CXCL10).

[6]

Ovarian Cancer

Inhibited IkBa
phosphorylation

- <0.5 uM and degradation, [5]
Cells )
reducing nuclear
p65.
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Experimental Protocol: Ex Vivo Neutrophil Extracellular
Trap (NET) Formation Assay

This protocol describes how to isolate neutrophils and quantify Celastrol's effect on NET
formation induced by inflammatory stimuli.

Materials:

Fresh human whole blood from healthy donors
 Ficoll-Paque or similar density gradient medium

e RPMI 1640 medium

o Fetal Bovine Serum (FBS)

e PMA (Phorbol 12-myristate 13-acetate) or TNFa as a stimulus
o Celastrol (stock solution in DMSO)

e SYTOX Green nucleic acid stain

o 96-well black, clear-bottom plates

Fluorometric plate reader
Procedure:

o Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient
centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.
Resuspend the purified neutrophils in RPMI medium.

o Cell Seeding: Seed the isolated neutrophils into a 96-well black, clear-bottom plate at a
density of 2 x 10° cells/well. Allow cells to rest for 30 minutes at 37°C.

o Pre-treatment: Add Celastrol at various final concentrations (e.g., 0.1 - 2.0 uM) or vehicle
control (DMSO) to the wells. Incubate for 1 hour at 37°C.
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» Stimulation: Add a NET-inducing stimulus, such as TNFa (100 ng/mL), to the wells.

e NET Quantification: Immediately add SYTOX Green (a cell-impermeable DNA dye that
fluoresces upon binding to extracellular DNA) to a final concentration of 5 uM.

o Measurement: Place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure
fluorescence intensity every 30 minutes for 4-6 hours (Excitation: 485 nm, Emission: 525
nm).

» Data Analysis: Plot fluorescence intensity over time. The increase in fluorescence
corresponds to the amount of NET formation. Calculate the 1C50 of Celastrol for NET
inhibition.

Visualization: Celastrol's Inhibition of the NF-kB

Pathway
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Caption: Celastrol inhibits the canonical NF-kB pathway.[5][6]
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Application Note 3: Evaluating the Cardioprotective
Effects of Celastrol

Celastrol has demonstrated significant cardioprotective effects, particularly in the context of
ischemia-reperfusion (I/R) injury.[10] The Langendorff-perfused isolated heart is a powerful ex
vivo model that allows for the study of cardiac function and injury in a controlled environment,
independent of systemic neural and hormonal influences.

o _ i ive Eff

Model System Treatment Key Findings Reference

Increased cell viability

) and reduced early
Ex Vivo Rat Heart I/R

Celastrol mitochondrial [10]
Model

permeability transition

pore (mPTP) opening.

Reduced infarct tissue
In Vivo Rat I/R Model Celastrol (14 days) size and improved [10]
cardiac function.

Suppressed
H9c2 myocardial apoptosis
) Celastrol o [10]
Cardiomyoblasts by activating PI3K/Akt

and ERK1/2 kinases.

Downregulated pro-
H9c2 inflammatory
] Celastrol ) [10]
Cardiomyoblasts cytokines TNF-a and

IL-1B.

Experimental Protocol: Langendorff-Perfused Isolated
Heart Model

This protocol outlines the procedure for assessing Celastrol's ability to protect the heart from
I/R injury.

Materials:
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Adult Sprague-Dawley rats

Heparin

Pentobarbital (anesthetic)

Krebs-Henseleit (KH) buffer, oxygenated (95% Oz / 5% CO2)
Langendorff perfusion system

Pressure transducer and data acquisition system

Celastrol (stock solution in DMSO)

Triphenyltetrazolium chloride (TTC) stain

Procedure:

Animal Preparation: Anesthetize a rat with pentobarbital and administer heparin
intravenously to prevent coagulation.

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately
into ice-cold KH buffer.

Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately
begin retrograde perfusion with warm (37°C), oxygenated KH buffer at a constant pressure
(e.g., 75 mmHgQ).

Stabilization: Allow the heart to stabilize for 20-30 minutes. During this period, monitor key
functional parameters like Left Ventricular Developed Pressure (LVDP), heart rate, and
coronary flow.

Pre-treatment: Perfuse the heart with KH buffer containing Celastrol (e.g., 100 nM) or vehicle
for a specified period (e.g., 15 minutes) before inducing ischemia.

Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a set duration
(e.g., 30 minutes).
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o Reperfusion: Restore perfusion with the original buffer (with or without Celastrol) for an
extended period (e.g., 60-120 minutes). Continuously record functional parameters.

« Infarct Size Measurement: At the end of reperfusion, freeze the heart, slice it into transverse
sections, and incubate with 1% TTC stain. TTC stains viable myocardium red, leaving the
infarcted area pale.

o Data Analysis: Calculate the recovery of cardiac function (e.g., LVDP as a percentage of
baseline). Quantify the infarct size as a percentage of the total ventricular area using image
analysis software.

Visualization: Cardioprotective Signaling Pathways
Activated by Celastrol
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Caption: Celastrol's cardioprotective signaling pathways.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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